Cas no 53483-73-1 (N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
- (methylsulfonyl)(1,3,5-trimethylpyrazol-4-yl)amine
- AG-C-13626
- CTK6C4731
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-methanesulfonamide
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide
- SBB055851
- DTXSID10623401
- MFCD05094970
- N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide
- TS-00356
- CS-0370977
- AKOS003968013
- 53483-73-1
-
- MDL: MFCD05094970
- インチ: InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3
- InChIKey: PADGNQOKIIWYMD-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C)C(=C1NS(=O)(=O)C)C
計算された属性
- せいみつぶんしりょう: 203.073
- どういたいしつりょう: 203.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541013-500 mg |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 500MG |
€224.80 | 2023-07-11 | ||
abcr | AB541013-5g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 5g |
€1238.80 | 2025-02-19 | ||
abcr | AB541013-5 g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 5g |
€1,245.80 | 2023-07-11 | ||
Crysdot LLC | CD11109293-1g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide |
53483-73-1 | 97% | 1g |
$326 | 2024-07-17 | |
abcr | AB541013-1 g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 1g |
€307.50 | 2023-07-11 | ||
Chemenu | CM521773-1g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide |
53483-73-1 | 97% | 1g |
$326 | 2022-06-11 | |
abcr | AB541013-250mg |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 250mg |
€191.60 | 2025-02-19 | ||
abcr | AB541013-250 mg |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 250MG |
€188.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441647-1g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide |
53483-73-1 | 97% | 1g |
¥3454.00 | 2024-05-10 | |
abcr | AB541013-1g |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |
53483-73-1 | 1g |
€310.00 | 2025-02-19 |
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamideに関する追加情報
Professional Introduction to N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS No. 53483-73-1)
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS No. 53483-73-1) is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmaceutical relevance. The presence of a methanesulfonamide functional group further enhances its chemical reactivity and makes it a valuable intermediate in synthetic chemistry.
The structural framework of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide consists of a pyrazole ring substituted with three methyl groups at the 1, 3, and 5 positions, along with a methanesulfonamide moiety attached to the 4-position of the pyrazole ring. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a promising candidate for various biochemical interactions. The compound's stability under different conditions and its solubility in both polar and nonpolar solvents further contribute to its versatility in laboratory applications.
In recent years, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide has been extensively studied for its potential role in drug discovery and development. The pyrazole scaffold is well-documented for its ability to modulate enzyme activity and interact with biological targets, making it a key component in the design of novel therapeutic agents. Specifically, researchers have been exploring its efficacy in inhibiting certain enzymes associated with inflammatory pathways and metabolic disorders. Preliminary studies have shown that this compound exhibits promising anti-inflammatory properties by selectively targeting key inflammatory mediators.
The methanesulfonamide group in N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide plays a crucial role in enhancing the compound's bioavailability and binding affinity to biological targets. This functional group is known to improve pharmacokinetic profiles by increasing water solubility while maintaining lipophilicity, which is essential for effective drug delivery systems. Furthermore, the trimethyl substitution on the pyrazole ring contributes to steric hindrance, which can optimize binding interactions with proteins and enzymes. These structural features make N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide a versatile tool for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide. Molecular docking studies have identified potential binding pockets on target proteins where this compound can interact effectively. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts. Additionally, virtual screening techniques have been employed to identify derivatives of this compound that may exhibit enhanced potency or selectivity against specific disease targets.
The synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that utilize readily available starting materials and mild reaction conditions. These methods include nucleophilic substitution reactions followed by sulfonation and subsequent condensation steps. The synthesis has been optimized to minimize byproduct formation and maximize overall efficiency, making it suitable for large-scale production if needed.
In conclusion, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide (CAS No. 53483-73-1) is a structurally unique and biologically active compound with significant potential in pharmaceutical research. Its combination of a pyrazole scaffold with a methanesulfonamide group provides an ideal platform for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the field of chemical biology and drug discovery.
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